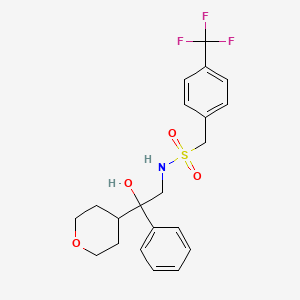

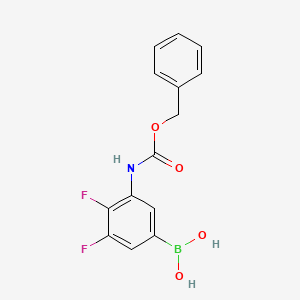

1-(2-Fluorobenzyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorobenzyl)-1H-imidazol-2-amine is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as cell migration, protein degradation, and immune response.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands, including imidazole derivatives, have been developed as efficient catalysts for C-N bond formation. These catalysts facilitate a variety of reactions under solvent-free conditions, showcasing their utility in sustainable and green chemistry (Donthireddy, Illam, & Rit, 2020).

Radioligand Development for PET Imaging

Imidazole derivatives have been utilized in the synthesis of radioligands for imaging histamine H3 receptors, indicating their potential in clinical PET studies to explore neurological functions and disorders (Iwata et al., 2000).

Materials Science

Polymeric N-heterocyclic carbene-zinc complexes derived from imidazolium salts demonstrate significant catalytic activity in reactions involving CO2 as a C1 building block. Their applications in materials science highlight the role of imidazole derivatives in environmental chemistry and technology (Yang et al., 2015).

Organic Synthesis

Imidazole derivatives serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Their versatility is exemplified in the synthesis of diverse structures through methodologies such as palladium-catalyzed aminations, showcasing their pivotal role in drug discovery and development (Grasa et al., 2001).

Bioactive Molecule Synthesis

The synthesis and evaluation of imidazole derivatives for their anti-inflammatory and analgesic activities illustrate their potential in medicinal chemistry. These compounds, through various synthetic routes, have shown significant biological activities in preclinical models, underscoring the therapeutic possibilities of imidazole-based structures (Khalifa & Abdelbaky, 2008).

Fluorescence and Imaging

Imidazole derivatives have been identified as fluorescent probes with tunable emission, suitable for live cell imaging. This application highlights their importance in biochemical and medical research, offering tools for studying cellular processes and diagnostics (Zhao et al., 2011).

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQBERLWOAGQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)

![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

![N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2838072.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide](/img/structure/B2838079.png)

![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)

![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)